3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide
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Overview
Description
3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide is a chemical compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide typically involves the reaction of anthranilic acid with acyl or aroyl chlorides in the presence of dry pyridine . This reaction leads to the formation of 2-substituted-3,1-(4H)-benzoxazin-4-one derivatives, which can further react with various amines to form the desired quinazolinone compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced .
Scientific Research Applications
3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinazolinone derivatives.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and survival.
Pathways Involved: It can inhibit key signaling pathways such as the MAPK/ERK pathway, leading to reduced cancer cell growth and increased apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinazolinone: Another quinazolinone derivative with similar biological activities.
4-Oxo-3-phenylquinazolinone: Known for its antimicrobial and anticancer properties.
Uniqueness
3-Chloro-N-[1-(4-oxo-1,4-dihydroquinazolin-2-yl)ethyl]propanamide is unique due to its specific chloro substitution, which enhances its biological activity and makes it a valuable compound for drug development .
Properties
CAS No. |
172420-43-8 |
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Molecular Formula |
C13H14ClN3O2 |
Molecular Weight |
279.72 g/mol |
IUPAC Name |
3-chloro-N-[1-(4-oxo-3H-quinazolin-2-yl)ethyl]propanamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-8(15-11(18)6-7-14)12-16-10-5-3-2-4-9(10)13(19)17-12/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17,19) |
InChI Key |
UDXZRJXQAKFEQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2C(=O)N1)NC(=O)CCCl |
Origin of Product |
United States |
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